1-(3-Bromo-5-methoxyphenyl)piperidine

Description

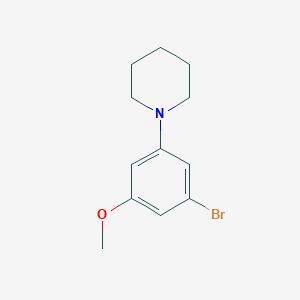

1-(3-Bromo-5-methoxyphenyl)piperidine is a synthetic piperidine derivative featuring a phenyl ring substituted with bromine (Br) at position 3 and a methoxy (-OCH₃) group at position 5, directly attached to the piperidine nitrogen (). Piperidine derivatives are widely studied due to their structural versatility and presence in bioactive natural products and pharmaceuticals. For example, piperidine alkaloids from Piper nigrum (black pepper) exhibit diverse biological activities, including antimicrobial and CNS-modulating properties ().

Properties

IUPAC Name |

1-(3-bromo-5-methoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-12-8-10(13)7-11(9-12)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMVDUBPUXGVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)piperidine typically involves the bromination of 5-methoxyphenylpiperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in de-brominated or hydroxylated products.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The piperidine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine in this compound may enhance binding affinity to hydrophobic pockets compared to fluorine in 1-(3-Bromo-5-fluorophenyl)piperidine, which is smaller and more electronegative . Methoxy groups (electron-donating) improve solubility, as seen in 1-[1-(3-Methoxyphenyl)tetralyl]piperidine, which showed analgesic effects comparable to ketamine in rodent models .

- Hydrophobic vs. Polar Groups: The phenylbutyl chain in 1-(3-phenylbutyl)piperidine increases hydrophobicity, allowing adaptation to larger hydrophobic cavities in sigma-1 receptor (S1R) ligands .

Functional Group Modifications

- Piperidine-Diones : The dione moiety in 1-(4-chlorophenyl)piperidine-2,6-dione introduces hydrogen-bonding sites, correlating with antimicrobial activity against bacterial strains . This contrasts with the parent compound, which lacks such functional groups.

- Tetralyl and Alkyl Chains : Extended chains, as in 1-[1-(3-Methoxyphenyl)tetralyl]piperidine, may prolong metabolic stability, contributing to sustained analgesic effects .

Research Implications and Gaps

Further studies should explore:

- Binding Affinity : Comparative docking studies with sigma-1 receptors or AMPA receptors (as in ).

- Toxicity Profiles : Assessment of cyanide generation risks (as seen in PCC analogs) if smoked or metabolized .

- Synthetic Optimization : Microwave-assisted synthesis () to improve yield and reduce reaction time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.